molecular formula C24H23N3O3S B378887 3-amino-N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 361154-16-7

3-amino-N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B378887
CAS No.: 361154-16-7
M. Wt: 433.5g/mol
InChI Key: UURTVELKXITVFV-UHFFFAOYSA-N
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Description

The compound 3-amino-N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (hereafter referred to as the target compound) is a thienoquinoline derivative with a molecular formula of C₂₄H₂₃N₃O₃S and a molecular weight of 433.52 g/mol . Its structure features:

  • A tetrahydrothieno[2,3-b]quinoline core, which provides a rigid, planar framework conducive to interactions with biological targets.
  • A 3-amino group and N-(4-methoxyphenyl)carboxamide moiety, which may enhance solubility and target binding through polar interactions.

Properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-13-7-12-18(30-13)19-16-5-3-4-6-17(16)27-24-20(19)21(25)22(31-24)23(28)26-14-8-10-15(29-2)11-9-14/h7-12H,3-6,25H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURTVELKXITVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS Number: 330557-71-6) is a synthetic derivative belonging to the class of thienoquinoline compounds. Its structure comprises a complex arrangement of heterocycles that contribute to its biological activity. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

PropertyValue
Molecular FormulaC24H22N2O3S
Molecular Weight418.508 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point677.7 ± 55.0 °C
LogP6.59

Research indicates that this compound acts primarily as an inhibitor of PAK4 (p21-activated kinase 4), which plays a crucial role in cellular signaling pathways associated with cancer cell proliferation. The inhibition of PAK4 leads to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway , resulting in induction of apoptosis in various cancer cell lines. This mechanism positions it as a potential therapeutic agent in oncology.

Anticancer Properties

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound effectively suppresses the growth of human gastric cancer cells by inducing apoptosis through its action on the PAK4 pathway.
  • Antitumor Activity : In vivo studies have shown significant tumor reduction in models treated with this compound, highlighting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature (LogP = 6.59). However, detailed studies on its metabolism and excretion are required to fully understand its pharmacokinetic behavior.

Case Studies and Research Findings

  • Study on Gastric Cancer Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptosis markers in gastric cancer cell lines.
  • In Vivo Efficacy : In animal models, administration of this compound led to significant tumor size reduction compared to control groups, suggesting strong antitumor activity .
  • Potential for Drug Development : The unique mechanism involving PAK4 inhibition positions this compound as a candidate for further development in targeted cancer therapies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienoquinoline Derivatives

Compound Name & ID Key Structural Features Molecular Weight (g/mol) Reported Biological Activity Evidence Source
Target Compound 4-(5-methylfuran-2-yl), N-(4-methoxyphenyl) 433.52 Not explicitly reported
AU04272 : 3-amino-N-(4-bromophenyl)-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-(2-furyl), N-(4-bromophenyl) ~437.3* High analgesic activity, hematotoxicity
Compound 1 : 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 5-oxo group, N-(3-chloro-2-methylphenyl) ~421.9* Cytotoxicity in ovarian cancer cells
3-amino-N-(4-fluorophenyl)-...carboxamide N-(4-fluorophenyl) 341.40 Not explicitly reported
3-amino-5-oxo-N-(4-phenoxyphenyl)-...carboxamide 5-oxo group, N-(4-phenoxyphenyl) ~452.5* Not explicitly reported
N-(3-Cyano-4-(3,4-dimethoxyphenyl)-2-thienyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide 2-(5-methylfuran-2-yl), N-(3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl) ~499.6* Not explicitly reported

Impact of Aromatic Substituents

  • Electron-Donating vs. In contrast, AU04272 (N-(4-bromophenyl)) and Compound 1 (N-(3-chloro-2-methylphenyl)) feature electron-withdrawing halogens, which may increase metabolic stability but reduce solubility . The 4-(5-methylfuran-2-yl) group in the target compound differs from the simpler 4-(2-furyl) in AU04272. The methyl group may improve lipophilicity and membrane permeability compared to the unsubstituted furan .

Functional Group Modifications

  • 5-Oxo Group: Compound 1 and the phenoxyphenyl derivative include a 5-oxo group, which introduces a hydrogen-bond acceptor. This modification correlates with enhanced cytotoxicity in ovarian cancer cells (e.g., Compound 1’s IC₅₀ values for SK-OV-3 and OVCAR-3 cell lines) .
  • Amino and Carboxamide Groups: The conserved 3-amino and carboxamide moieties across all compounds suggest a shared mechanism of action, possibly involving interactions with enzymes or receptors via hydrogen bonding .

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